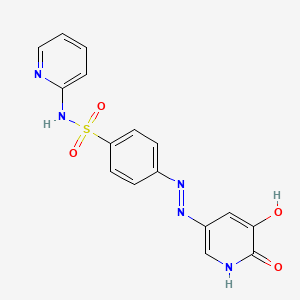
Benzenesulfonamide, 4-((1,6-dihydro-5-hydroxy-6-oxo-3-pyridinyl)azo)-N-2-pyridinyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonamide, 4-((1,6-dihydro-5-hydroxy-6-oxo-3-pyridinyl)azo)-N-2-pyridinyl- is a complex organic compound with a molecular formula of C14H11N5O4S2
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, 4-((1,6-dihydro-5-hydroxy-6-oxo-3-pyridinyl)azo)-N-2-pyridinyl- typically involves the following steps:
Diazotization: The process begins with the diazotization of 4-aminobenzenesulfonamide using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 2-aminopyridine under alkaline conditions to form the azo compound.
Cyclization: The resulting azo compound undergoes cyclization in the presence of a suitable catalyst to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenesulfonamide, 4-((1,6-dihydro-5-hydroxy-6-oxo-3-pyridinyl)azo)-N-2-pyridinyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or nitro derivatives.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of substituted sulfonamides or azo compounds.
Wissenschaftliche Forschungsanwendungen
Benzenesulfonamide, 4-((1,6-dihydro-5-hydroxy-6-oxo-3-pyridinyl)azo)-N-2-pyridinyl- has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Benzenesulfonamide, 4-((1,6-dihydro-5-hydroxy-6-oxo-3-pyridinyl)azo)-N-2-pyridinyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The azo group may also participate in redox reactions, contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzenesulfonamide, 4-((1,6-dihydro-5-hydroxy-6-oxo-3-pyridinyl)azo)-N-2-thiazolyl-
- Benzenesulfonamide, 4-((1,6-dihydro-5-hydroxy-6-oxo-3-pyridinyl)azo)-N-2-quinolinyl-
Uniqueness
Compared to similar compounds, Benzenesulfonamide, 4-((1,6-dihydro-5-hydroxy-6-oxo-3-pyridinyl)azo)-N-2-pyridinyl- exhibits unique properties due to the presence of the pyridinyl group, which can enhance its binding affinity to biological targets and improve its solubility in various solvents.
This detailed article provides a comprehensive overview of Benzenesulfonamide, 4-((1,6-dihydro-5-hydroxy-6-oxo-3-pyridinyl)azo)-N-2-pyridinyl-, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
309963-14-2 |
|---|---|
Molekularformel |
C16H13N5O4S |
Molekulargewicht |
371.4 g/mol |
IUPAC-Name |
4-[(5-hydroxy-6-oxo-1H-pyridin-3-yl)diazenyl]-N-pyridin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C16H13N5O4S/c22-14-9-12(10-18-16(14)23)20-19-11-4-6-13(7-5-11)26(24,25)21-15-3-1-2-8-17-15/h1-10,22H,(H,17,21)(H,18,23) |
InChI-Schlüssel |
FDLLLPKSSLZELX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N=NC3=CNC(=O)C(=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(m-Tolyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B12813790.png)
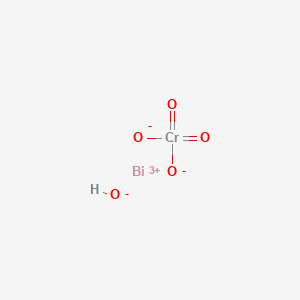
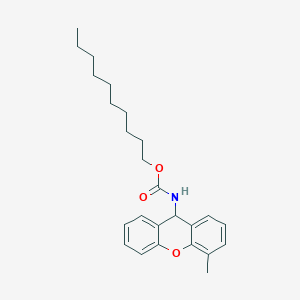
![(2R,4R,5R)-4-(benzoyloxy)-5-[(benzoyloxy)methyl]-3-oxooxolan-2-yl benzoate](/img/structure/B12813805.png)
![3-(5-Methyl-1H-benzo[d]imidazol-2-yl)propanenitrile](/img/structure/B12813810.png)

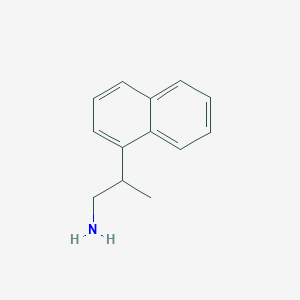
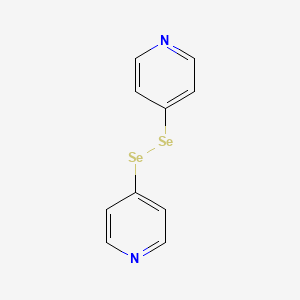

![Pyridinium, 1-[[2-carboxy-8-oxo-7-[(2-thienylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-, (6R-trans)-](/img/structure/B12813855.png)
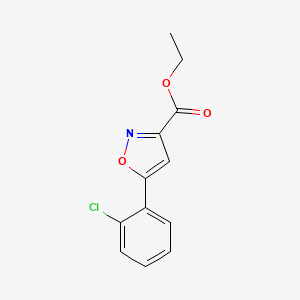
![N,N-diethyl-5-methyl-12,13-diphenyl-3,4,7,8,10,11-hexazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine](/img/structure/B12813863.png)
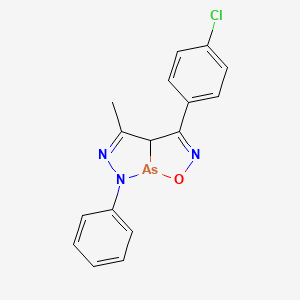
![N2,1-dimethyl-1H-benzo[d]imidazole-2,5-diamine](/img/structure/B12813886.png)
